molecular formula C42H42I2O8P2Zn B14435001 zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide CAS No. 74039-83-1

zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide

Cat. No.: B14435001
CAS No.: 74039-83-1
M. Wt: 1055.9 g/mol
InChI Key: VFUPILVUDOCECG-UHFFFAOYSA-L
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Description

Zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide is a complex organophosphorus compound that incorporates zinc and iodine atoms. This compound is characterized by the presence of methoxyphenyl groups attached to a phosphoryl moiety, which is further coordinated with zinc and iodide ions. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide typically involves the reaction of 4-methoxyphenylphosphine oxide with zinc iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and reduces the risk of contamination. The final product is typically obtained in high purity through multiple stages of purification, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.

    Reduction: The phosphoryl moiety can be reduced to phosphine under specific conditions.

    Substitution: The iodide ions can be substituted with other halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halide exchange reactions can be performed using silver nitrate (AgNO₃) or sodium halides (NaX).

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of phosphine and related reduced species.

    Substitution: Formation of new halide derivatives depending on the substituent used.

Scientific Research Applications

Zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The phosphoryl moiety plays a crucial role in these interactions, facilitating the binding process and enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Tris(4-methoxyphenyl)phosphine oxide
  • Tris(4-methoxyphenyl)phosphane oxide
  • Tris(p-methoxyphenyl)phosphine oxide

Uniqueness

Zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide is unique due to the presence of zinc and iodide ions, which impart distinct chemical and physical properties. These ions enhance the compound’s reactivity and stability, making it suitable for a wide range of applications that similar compounds may not be able to achieve.

Properties

CAS No.

74039-83-1

Molecular Formula

C42H42I2O8P2Zn

Molecular Weight

1055.9 g/mol

IUPAC Name

zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide

InChI

InChI=1S/2C21H21O4P.2HI.Zn/c2*1-23-16-4-10-19(11-5-16)26(22,20-12-6-17(24-2)7-13-20)21-14-8-18(25-3)9-15-21;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

VFUPILVUDOCECG-UHFFFAOYSA-L

Canonical SMILES

COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Zn+2].[I-].[I-]

Origin of Product

United States

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